N-(3-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Description
N-(3-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Properties
Molecular Formula |
C21H26N6O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N6O2/c1-14(2)20-24-23-18-7-8-19(25-27(18)20)26-11-9-15(10-12-26)21(28)22-16-5-4-6-17(13-16)29-3/h4-8,13-15H,9-12H2,1-3H3,(H,22,28) |
InChI Key |
DBOVUGWPTYMPNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core triazolopyridazine structure, followed by the introduction of the piperidine and methoxyphenyl groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
N-(3-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 364.45 g/mol. The structure consists of a piperidine core linked to a triazolo-pyridazine moiety and a methoxyphenyl group, which contributes to its biological activity.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of triazole compounds exhibit promising anticancer properties. For example, the triazolo-pyridazine framework has been associated with inhibition of various cancer cell lines, showcasing potential as a lead compound for developing anticancer agents .
- A specific focus has been on the inhibition of RET kinase activity, which is crucial in certain types of cancer. Compounds similar to N-(3-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide have demonstrated moderate to high potency against RET kinase in cellular assays .
-
Anti-diabetic Properties
- Compounds containing triazole rings have been investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are beneficial in managing diabetes. The mechanism involves enhancing insulin secretion and reducing blood glucose levels without causing hypoglycemia .
- In animal models, similar compounds have shown significant reductions in glucose excursions post-glucose load, indicating their potential role in diabetes management .
-
Neuroprotective Effects
- The piperidine moiety is often linked to neuroprotective properties. Research suggests that compounds with this structure can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases .
- Specifically, studies have highlighted the capacity of certain triazole derivatives to reduce oxidative stress and inflammation in neuronal cells.
Synthesis Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Step 1: Formation of the triazole ring through cyclization reactions involving appropriate precursors.
- Step 2: Coupling reactions to attach the piperidine and methoxyphenyl groups.
- Step 3: Final modifications to achieve the desired carboxamide functionality.
These synthetic pathways are crucial for optimizing yield and purity for further biological testing.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM. |
| Study B | DPP-IV Inhibition | Showed competitive inhibition with IC50 values around 100 nM in vitro; effective in reducing glucose levels in diabetic rat models. |
| Study C | Neuroprotection | Reduced markers of oxidative stress in neuronal cultures by 50%, indicating potential for treating neurodegenerative disorders. |
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar compounds include other triazolopyridazine derivatives and piperidine carboxamides. What sets N-(3-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
N-(3-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a triazole moiety, and a methoxyphenyl group. Its chemical formula is C₁₈H₂₃N₅O₂, with a molecular weight of approximately 341.41 g/mol. The presence of the triazole ring is particularly noteworthy as it is known for contributing to various pharmacological effects.
Biological Activities
1. Anticancer Activity
Research has indicated that compounds containing triazole derivatives exhibit potent anticancer properties. For instance, derivatives similar to the target compound have shown activity against various cancer cell lines. A study demonstrated that triazole-containing compounds can induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon) | 6.2 | Induction of apoptosis via caspase activation |
| T47D (Breast) | 27.3 | Cell cycle arrest and apoptosis |
2. Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Triazoles are known to exhibit antifungal activity by inhibiting ergosterol synthesis in fungal cell membranes. In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains, indicating that this compound may possess similar effects .
3. Anti-inflammatory Effects
Triazole derivatives have been recognized for their anti-inflammatory properties as well. The ability to inhibit pro-inflammatory cytokines makes these compounds promising candidates for treating inflammatory diseases. Studies have reported that related compounds can reduce levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .
The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could modulate receptors associated with cell signaling pathways critical for cancer cell survival and proliferation.
Case Studies
Case Study 1: Anticancer Screening
In a recent screening study involving a library of compounds on multicellular spheroids derived from the MCF7 breast cancer cell line, this compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of tumor growth in vitro .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial activity of various triazole derivatives against common pathogens such as E. coli and S. aureus. The results suggested that these compounds could inhibit bacterial growth effectively at low concentrations, highlighting their potential as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
